molecular formula C10H8Br2F2O2 B1409792 Ethyl 2,3-dibromo-4,6-difluorophenylacetate CAS No. 1803783-42-7

Ethyl 2,3-dibromo-4,6-difluorophenylacetate

Cat. No.: B1409792
CAS No.: 1803783-42-7
M. Wt: 357.97 g/mol
InChI Key: LQIHZUSZPCNVGN-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-4,6-difluorophenylacetate is an organic compound with the molecular formula C10H8Br2F2O2 It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dibromo-4,6-difluorophenylacetate typically involves the bromination and fluorination of ethyl phenylacetate. The process begins with the bromination of ethyl phenylacetate using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 3 positions of the aromatic ring. The subsequent fluorination is achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-4,6-difluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butoxy groups.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce sulfonic or nitro groups onto the aromatic ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms to hydrogen.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields ethyl 2,3-dimethoxy-4,6-difluorophenylacetate, while oxidation with potassium permanganate produces 2,3-dibromo-4,6-difluorobenzoic acid.

Scientific Research Applications

Ethyl 2,3-dibromo-4,6-difluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromo-4,6-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the aromatic ring can form strong interactions with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. For example, its potential antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Ethyl 2,3-dibromo-4,6-difluorophenylacetate can be compared with other halogenated phenylacetates, such as:

    Ethyl 2,3-dibromo-4,6-dichlorophenylacetate: Similar in structure but with chlorine atoms instead of fluorine. It may exhibit different reactivity and biological activity due to the different halogen atoms.

    Ethyl 2,3-dibromo-4,6-diiodophenylacetate: Contains iodine atoms, which are larger and more polarizable than fluorine. This can lead to different chemical and biological properties.

    Ethyl 2,3-dichloro-4,6-difluorophenylacetate: Has chlorine atoms at the 2 and 3 positions instead of bromine. The presence of chlorine can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2,3-dibromo-4,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-6(13)4-7(14)10(12)9(5)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIHZUSZPCNVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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